molecular formula C11H18N2O B3173194 2-[2-(Dimethylamino)ethoxy]-4-methylaniline CAS No. 946774-01-2

2-[2-(Dimethylamino)ethoxy]-4-methylaniline

Cat. No. B3173194
CAS RN: 946774-01-2
M. Wt: 194.27 g/mol
InChI Key: VKTVSYDVBNOYND-UHFFFAOYSA-N
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Description

“2-[2-(Dimethylamino)ethoxy]-4-methylaniline” is an organic compound with the CAS Number: 946774-01-2 . It has a molecular weight of 194.28 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H18N2O/c1-9-4-5-10(12)11(8-9)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

It has a refractive index of n20/D 1.442 (lit.) , a boiling point of 95 °C/15 mmHg (lit.) , and a density of 0.954 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Nonlinear Optics and Optical Limiting Properties : A study by Bıyıklıoğlu et al. (2019) explored the nonlinear optical properties of metallophthalocyanines, including compounds with similar structures to 2-[2-(Dimethylamino)ethoxy]-4-methylaniline. These compounds showed significant nonlinear optical behavior, suggesting their potential use in optical limiting applications (Bıyıklıoğlu et al., 2019).

  • Positron Emission Tomography Probes for Alzheimer's Disease : In the field of medical imaging, Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives, structurally related to this compound, as potential PET probes. These probes showed high affinity for β-amyloid plaques in Alzheimer's disease, indicating their utility in brain imaging (Cui et al., 2012).

  • Synthesis of Biologically Active Compounds : Zhao et al. (2017) described a synthetic method for a compound structurally related to this compound. This method is important for producing intermediates in biologically active compounds, such as omisertinib (Zhao et al., 2017).

  • Photodynamic Therapy for Cancer : A study by Çakır et al. (2015) investigated zinc phthalocyanines with substituents similar to this compound for use in photodynamic therapy (PDT) of cancer. These compounds exhibited properties that make them potential photosensitizers in cancer treatment (Çakır et al., 2015).

  • Antimicrobial and Antioxidant Activities : Malhotra et al. (2013) synthesized a series of derivatives of this compound, which showed potent antimicrobial and antioxidant properties. This indicates potential applications in pharmaceuticals (Malhotra et al., 2013).

Safety and Hazards

The compound is classified as dangerous with hazard statements H312, H314 . This means it is harmful in contact with skin and causes serious eye damage . The precautionary statements include P260, P264, P264+P265, P280, P301+P330+P331, P302+P352, P302+P361+P354, P304+P340, P305+P354+P338, P316, P317, P321, P362+P364, P363, P405, P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-4-5-10(12)11(8-9)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTVSYDVBNOYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241725
Record name 2-[2-(Dimethylamino)ethoxy]-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946774-01-2
Record name 2-[2-(Dimethylamino)ethoxy]-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946774-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Dimethylamino)ethoxy]-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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